

Application Notes and Protocols for 4-(Dibromomethyl)-3-methoxybenzonitrile in Agrochemical Development

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Compound of Interest

Compound Name: 4-(Dibromomethyl)-3-methoxybenzonitrile

Cat. No.: B1357265

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of **4-(Dibromomethyl)-3-methoxybenzonitrile** as a key intermediate in the development of novel agrochemicals. The document outlines its role in the synthesis of various classes of pesticides, supported by experimental protocols and biological activity data.

Introduction

4-(Dibromomethyl)-3-methoxybenzonitrile is a versatile chemical building block used in the synthesis of a range of biologically active molecules for the agrochemical industry.^{[1][2]} Its dibromomethyl group serves as a reactive handle for the formation of various heterocyclic systems, while the methoxy and nitrile functionalities can be modified to fine-tune the biological activity and physicochemical properties of the final product. This intermediate is particularly valuable for the synthesis of herbicides, fungicides, and insecticides.^{[1][2]}

Physicochemical Properties

A summary of the key physicochemical properties of **4-(Dibromomethyl)-3-methoxybenzonitrile** is presented in Table 1.

Table 1: Physicochemical Properties of **4-(Dibromomethyl)-3-methoxybenzonitrile**

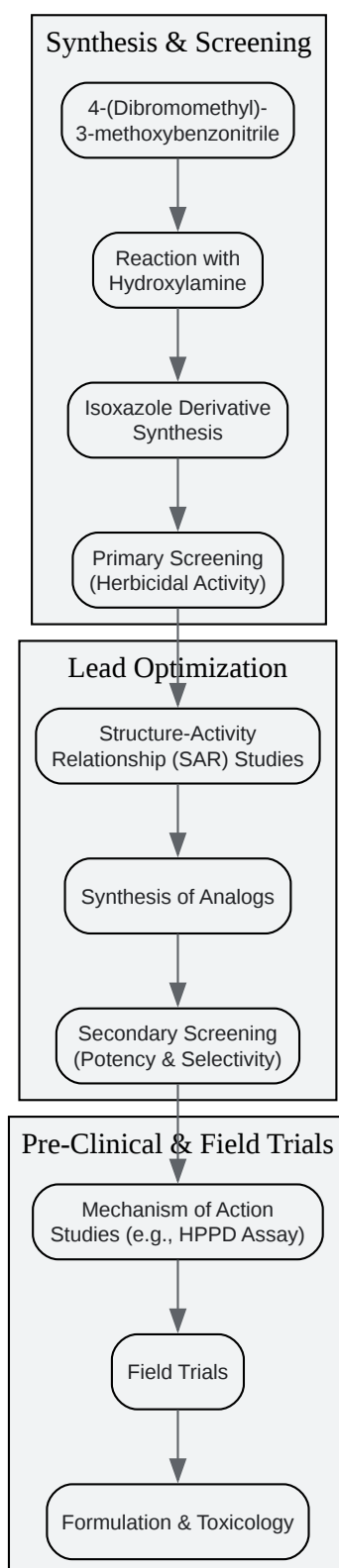
Property	Value	Reference
Molecular Formula	C ₉ H ₇ Br ₂ NO	[3][4]
Molecular Weight	304.97 g/mol	[3][4]
Appearance	White to off-white crystalline solid	[1]
CAS Number	914106-35-7	[4]
Storage	2-8°C, under inert gas (Nitrogen or Argon)	[1]

Applications in Agrochemical Synthesis

4-(Dibromomethyl)-3-methoxybenzonitrile is a precursor for several classes of potent agrochemicals, primarily through the reaction of its dibromomethyl group to form heterocyclic structures.

Benzonitrile derivatives are known to exhibit herbicidal activity.[5][6] Isoxazole-containing compounds, in particular, are effective herbicides, with some acting as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plastoquinone biosynthesis.[4]

Workflow for Herbicide Development:



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Figure 1: Workflow for the development of isoxazole-based herbicides.

Experimental Protocol: Synthesis of a 3-(4-cyano-2-methoxyphenyl)-5-phenylisoxazole Derivative

This protocol is a representative example of the synthesis of an isoxazole derivative.

- Preparation of 4-cyano-2-methoxybenzaloxime:
 - Dissolve **4-(Dibromomethyl)-3-methoxybenzonitrile** in a suitable solvent (e.g., ethanol).
 - Add a solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide) dropwise at room temperature.
 - Stir the reaction mixture for 2-4 hours.
 - Monitor the reaction by thin-layer chromatography (TLC).
 - Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
 - Purify the crude product by recrystallization or column chromatography.
- Cycloaddition to form the Isoxazole Ring:
 - Dissolve the synthesized aldoxime in a suitable solvent (e.g., N,N-dimethylformamide).
 - Add a chlorinating agent (e.g., N-chlorosuccinimide) to generate the hydroximoyl chloride in situ.
 - To the resulting mixture, add a substituted alkyne (e.g., phenylacetylene) and a base (e.g., triethylamine).
 - Heat the reaction mixture at 60-80°C for 4-6 hours.
 - After cooling, pour the reaction mixture into water and extract the product with an organic solvent.
 - Purify the final isoxazole derivative by column chromatography.

Herbicidal Activity Data:

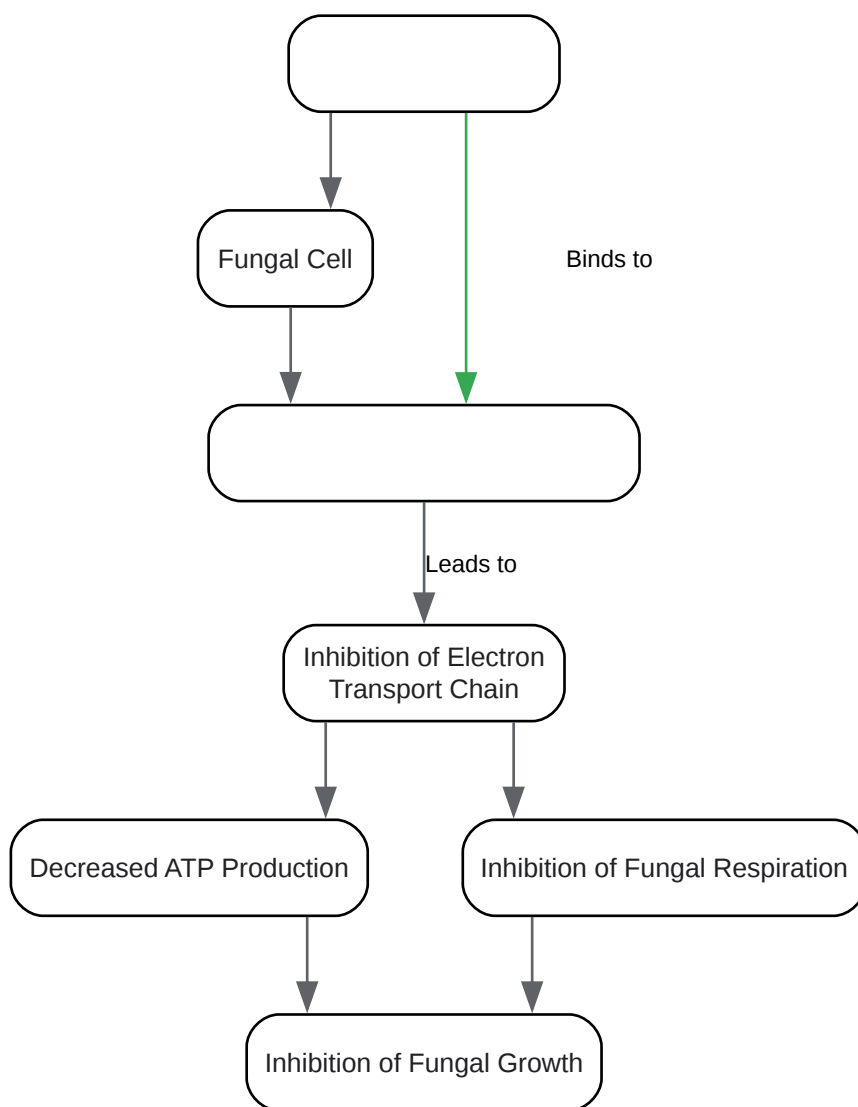
The following table presents representative herbicidal activity data for isoxazole derivatives against common weeds.

Table 2: Herbicidal Activity of Isoxazole Carboxamide Derivatives

Compound	Target Weed	Activity (%) at 10 mg/L	Reference
I-26	Portulaca oleracea	100	[4]
I-26	Abutilon theophrasti	100	[4]
Butachlor (Control)	Portulaca oleracea	50	[4]
Butachlor (Control)	Abutilon theophrasti	50	[4]

Pyrazole and triazole derivatives synthesized from benzonitrile intermediates have shown significant fungicidal properties.[\[1\]](#)[\[2\]](#)[\[3\]](#) These compounds can inhibit fungal growth through various mechanisms, including disruption of the cell membrane and inhibition of key enzymes.

Signaling Pathway: Potential Mechanism of Action for Fungicidal Pyrazole Derivatives



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Figure 2: Potential mechanism of action for pyrazole-based fungicides.

Experimental Protocol: Synthesis of a Pyrazole Amide Derivative

- Synthesis of a Hydrazone Intermediate:
 - React **4-(Dibromomethyl)-3-methoxybenzonitrile** with hydrazine hydrate in an alcoholic solvent to form the corresponding aldehyde or a related reactive intermediate.
 - Condense the intermediate with a substituted hydrazine to yield a hydrazone.
- Cyclization to form the Pyrazole Ring:

- Treat the hydrazone with a suitable cyclizing agent, such as a β -ketoester, in the presence of an acid or base catalyst.
- Reflux the reaction mixture for several hours.
- Isolate and purify the pyrazole derivative using standard techniques.
- Amide Formation:
 - Convert the ester group on the pyrazole ring to a carboxylic acid via hydrolysis.
 - Couple the carboxylic acid with a desired amine using a coupling agent (e.g., DCC, EDC) to form the final pyrazole amide.

Fungicidal Activity Data:

The following table summarizes the fungicidal activity of representative pyrazole derivatives.

Table 3: Fungicidal Activity (EC_{50} , $\mu\text{g/mL}$) of Pyrazole Derivatives

Compound	Botrytis cinerea	Rhizoctonia solani	Valsa mali	Thanatephorus cucumeris	Reference
26	2.432	2.182	1.787	1.638	[2]

Triazole derivatives derived from benzonitriles have demonstrated insecticidal activity against various pests.[3][7][8]

Experimental Protocol: Synthesis of a 1,2,4-Triazole Derivative

- Formation of a Thioamide Intermediate:
 - Convert the nitrile group of a benzonitrile derivative to a thioamide using a reagent like Lawesson's reagent or by reaction with hydrogen sulfide.
- Reaction with a Hydrazide:

- React the thioamide with a substituted hydrazide to form a thiosemicarbazide intermediate.
- Cyclization to form the Triazole Ring:
 - Cyclize the thiosemicarbazide in the presence of a base (e.g., sodium hydroxide) or an oxidizing agent to form the 1,2,4-triazole ring.

Insecticidal Activity Data:

The table below shows the insecticidal activity of representative 1,2,4-triazole derivatives.

Table 4: Insecticidal Activity of 1,2,4-Triazole Derivatives against *Nilaparvata lugens*

Compound	Mortality (%) at 100 mg/L	Reference
4-1	93.5	[3]
4-2	94.1	[3]
4-19	95.5	[3]

Conclusion

4-(Dibromomethyl)-3-methoxybenzonitrile is a highly valuable and versatile intermediate for the synthesis of a wide range of agrochemicals. Its utility in constructing herbicidal isoxazoles, fungicidal pyrazoles, and insecticidal triazoles highlights its importance in modern agrochemical research and development. The provided protocols and data serve as a foundation for researchers to explore the synthesis and biological evaluation of novel pesticides derived from this key building block. Further investigation into the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of new and more effective crop protection agents.

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